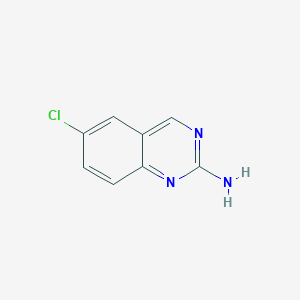

6-Chloroquinazolin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHALXGOIIIEADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611172 | |

| Record name | 6-Chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-71-1 | |

| Record name | 6-Chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloroquinazolin-2-amine from 2-amino-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 6-chloroquinazolin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-5-chlorobenzoic acid. The narrative delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the characterization of the final product.

Introduction and Significance

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities include anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. For instance, it is a key component in the synthesis of certain p21-activated kinase 4 (PAK4) inhibitors, which are of interest in oncology research.[1] The strategic placement of the chlorine atom at the 6-position and the amino group at the 2-position provides synthetic handles for further molecular elaboration and influences the biological activity of the resulting compounds.

Reaction Overview and Mechanism

The synthesis of this compound from 2-amino-5-chlorobenzoic acid is typically achieved through a cyclocondensation reaction. This process involves the reaction of the anthranilic acid derivative with a reagent that provides the N-C-N unit required to form the pyrimidine ring of the quinazoline system. Cyanamide (H₂NCN) or its dimer, dicyandiamide, are commonly employed for this purpose.

The reaction is believed to proceed through a two-step mechanism:

-

Formation of a Guanidino Intermediate: The amino group of 2-amino-5-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of cyanamide. This initial addition reaction, often facilitated by acidic conditions, leads to the formation of a 2-guanidino-5-chlorobenzoic acid intermediate.

-

Intramolecular Cyclization and Dehydration: The newly formed guanidino group then undergoes an intramolecular cyclization with the carboxylic acid moiety. This step is typically promoted by heat and involves the elimination of a molecule of water to yield the final aromatic this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound from 2-amino-5-chlorobenzoic acid. This procedure is based on established methods for the synthesis of 2-aminoquinazolines from anthranilic acids.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2-amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | ≥98% |

| Dicyandiamide | C₂H₄N₄ | 84.08 | ≥99% |

| Hydrochloric acid, concentrated | HCl | 36.46 | ~37% |

| Sodium hydroxide | NaOH | 40.00 | ≥97% |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous |

| Activated Carbon | C | 12.01 | Decolorizing |

Step-by-Step Procedure

Caption: A simplified workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid (17.16 g, 0.1 mol) and dicyandiamide (8.41 g, 0.1 mol).

-

Acidification and Reflux: To the mixture, cautiously add 100 mL of ethanol followed by the slow addition of concentrated hydrochloric acid (10 mL). The addition of acid is exothermic and should be done with care. Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the reaction mixture by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a further 10-15 minutes. Filter the hot solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Purity

The expected yield of this compound is typically in the range of 70-85%. The purity of the final product should be assessed by melting point determination and spectroscopic methods.

Characterization of this compound

Proper characterization of the synthesized compound is crucial to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₆ClN₃ |

| Molar Mass | 179.61 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 258-262 °C |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.25 (s, 1H, Ar-H)

-

δ 7.75 (d, J = 2.4 Hz, 1H, Ar-H)

-

δ 7.60 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

-

δ 7.35 (d, J = 8.8 Hz, 1H, Ar-H)

-

δ 6.80 (s, 2H, -NH₂) (Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument.)[2]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

Expected peaks around δ 162.5, 152.0, 148.5, 133.0, 128.0, 126.5, 125.0, 118.0. (Note: A specific literature source for the ¹³C NMR of this compound was not found in the provided search results; these are predicted chemical shift ranges for the quinazoline core.)

-

-

Mass Spectrometry (MS):

-

m/z: [M+H]⁺ calculated for C₈H₇ClN₃⁺: 180.0323, found ~180.0.

-

Safety Considerations

-

2-amino-5-chlorobenzoic acid: May cause skin and eye irritation.

-

Dicyandiamide: Generally considered to have low toxicity.

-

Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Handle with care.

-

Ethanol: Flammable liquid.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2-amino-5-chlorobenzoic acid is a robust and efficient process that provides access to a key intermediate for the development of novel therapeutic agents. The presented guide offers a detailed understanding of the reaction mechanism, a practical experimental protocol, and essential characterization data to aid researchers in the successful synthesis and verification of this important chemical entity.

References

- Chen, Y., et al. (2022). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

- Guidechem. How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?

- ChemicalBook. This compound(20028-71-1) 1H NMR spectrum.

Sources

An In-depth Technical Guide to the Solubility of 6-chloroquinazolin-2-amine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. 6-chloroquinazolin-2-amine and its derivatives represent a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Understanding and controlling the solubility of this scaffold in various organic solvents is paramount for synthesis, purification, formulation, and various in vitro and in vivo assays. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and insights into the interpretation of solubility data.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, with poor physicochemical properties being a major cause of attrition. Among these, solubility stands out as a fundamental characteristic that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For researchers working with this compound, a thorough understanding of its solubility is not merely an academic exercise but a practical necessity. It dictates the choice of solvents for reaction chemistry, enables the preparation of stock solutions for biological screening, and informs the development of viable formulations for preclinical and clinical studies.[4] Low solubility can lead to underestimated potency in biological assays and poor bioavailability, ultimately hindering the progress of promising drug candidates.[5][6]

Physicochemical Properties of this compound and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

Key Physicochemical Descriptors for this compound:

| Property | Predicted/Typical Value | Influence on Solubility |

| Molecular Weight | ~179.6 g/mol [9] | Generally, lower molecular weight compounds tend to be more soluble. |

| Polarity | Moderately Polar | The quinazoline core, with its nitrogen atoms, and the primary amine group contribute to its polarity. The chlorine atom adds some lipophilicity. |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | The amine group can donate a hydrogen bond, favoring interactions with protic and polar aprotic solvents.[10] |

| Hydrogen Bond Acceptors | 3 (2 from quinazoline nitrogens, 1 from the amine) | Multiple sites for accepting hydrogen bonds enhance solubility in protic solvents.[10] |

| pKa | Basic (due to the amine and quinazoline nitrogens) | The basic nature of the molecule means its solubility can be significantly influenced by the pH of the solvent system, particularly in protic solvents. |

| Melting Point | High (typical for crystalline solids) | A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, potentially leading to lower solubility. |

The presence of the 2-amino group is crucial, as it can be readily protonated in acidic media, leading to the formation of a more polar and, consequently, more soluble salt. Conversely, in basic media, the compound will exist in its less soluble free base form. The 6-chloro substituent, while increasing lipophilicity, can also participate in halogen bonding, which may influence interactions with specific solvents.[1]

Theoretical Considerations for Solvent Selection

Based on the physicochemical properties of this compound, we can make informed predictions about its solubility in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the hydrogen bonding capabilities of this compound, moderate to good solubility is expected in polar protic solvents. However, the hydrophobic quinazoline core may limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)): These solvents can accept hydrogen bonds but do not donate them. The strong dipole moments of solvents like DMSO and DMF make them excellent at solvating polar molecules. High solubility of this compound is anticipated in these solvents, which are commonly used for preparing stock solutions for biological assays.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, very low solubility is expected in nonpolar solvents. The energy required to break the intermolecular forces in the solid-state and the weak interactions with nonpolar solvent molecules make dissolution energetically unfavorable.[7]

The interplay of these factors is illustrated in the following diagram:

Caption: Predicted interactions between this compound and different solvent classes.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11] This technique involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, ensuring accurate and reproducible results.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[12]

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the equilibration period.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[13][14] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h) to ensure the concentration is no longer increasing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.[12]

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column is often a good starting point for this type of molecule.[15][16]

-

Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Data Interpretation and Factors Influencing Solubility

The quantitative data obtained from the shake-flask method should be tabulated for easy comparison.

Example Data Table (Hypothetical):

| Solvent | Dielectric Constant | Solubility at 25°C (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 50 |

| Methanol | 32.7 | 5 - 10 |

| Ethanol | 24.6 | 1 - 5 |

| Acetonitrile | 37.5 | < 1 |

| Dichloromethane (DCM) | 9.1 | < 0.1 |

| Hexane | 1.9 | < 0.01 |

Analysis of Trends:

-

Polarity: A clear trend is often observed where solubility is highest in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents, and is very low in nonpolar solvents. This aligns with the "like dissolves like" principle.[10]

-

Temperature: For most solid solutes, solubility increases with temperature.[17][18] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces. Performing solubility studies at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic information.[19]

-

Solvent Structure: Even among solvents of similar polarity, structural differences can impact solubility. For instance, the ability of a solvent to participate in specific interactions like hydrogen bonding can significantly enhance solubility.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While theoretical predictions based on its physicochemical properties provide a valuable starting point, empirical determination through robust methods like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide has outlined the key theoretical considerations and provided a detailed, field-proven methodology to empower researchers in their efforts to characterize and optimize the use of this important chemical scaffold in drug discovery and development. A systematic approach to understanding and measuring solubility will undoubtedly pave the way for more efficient and successful research outcomes.

References

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Factors affecting solubility.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

- Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF - Scribd.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.

- solubility experimental methods.pptx - Slideshare.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- What factors affect solubility?

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma.

- Factors Affecting Solubility - BYJU'S.

- 3.

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts.

- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formul

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4)

- 208533-37-3, 4-CHLOROQUINAZOLIN-6-AMINE Formula - ECHEMI.

- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview - Benchchem.

- 6-Chloroquinazoline | C8H5ClN2 | CID 596352 - PubChem - NIH.

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed.

- 6-Chloro-2-fluoroquinazolin-4-amine | C8H5ClFN3 | CID 150046636 - PubChem.

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem.

- Solubility of Organic Compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

- 16. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 18. byjus.com [byjus.com]

- 19. solubility experimental methods.pptx [slideshare.net]

6-Chloroquinazolin-2-amine: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Core in Modern Medicinal Chemistry

The quinazoline scaffold is a cornerstone in the architecture of contemporary therapeutic agents. This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, has demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Its rigid structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Within the diverse family of quinazoline derivatives, 6-chloroquinazolin-2-amine has emerged as a particularly valuable building block in medicinal chemistry. The presence of a chlorine atom at the 6-position offers a handle for further functionalization and can enhance binding affinity through halogen bonding, while the 2-amino group provides a key site for derivatization to build complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in the development of next-generation therapeutics, with a particular focus on kinase inhibitors.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization as a building block.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | [3] |

| Molecular Weight | 179.61 g/mol | [3] |

| CAS Number | 20028-71-1 | [3][4] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results |

Note: Experimental values for appearance, melting point, boiling point, and solubility were not available in the provided search results. These properties should be determined experimentally.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient synthesis of this compound involves the cyclization of 2-amino-5-chlorobenzonitrile with a suitable source of the guanidine moiety. This approach is favored for its atom economy and the ready availability of the starting materials.[5]

Conceptual Synthetic Workflow

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 3. This compound - CAS:20028-71-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 20028-71-1 [m.chemicalbook.com]

- 5. Quinazoline synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Discovery of Novel 6-Chloroquinazolin-2-amine Derivatives

Preamble: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets with high affinity. The quinazoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2][3] This guide provides a comprehensive, field-proven framework for the discovery of novel derivatives based on the 6-chloroquinazolin-2-amine core. We will navigate from the strategic design and synthesis of these molecules to their rigorous biological evaluation, elucidating the scientific rationale that underpins each experimental decision. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the creation of next-generation therapeutics.

Rationale for Targeting the this compound Core

The selection of a core scaffold is the foundational decision in a drug discovery campaign. The this compound structure is not arbitrary; it is a deliberate choice informed by decades of medicinal chemistry research.

-

The 2-Aminoquinazoline Moiety: This portion of the molecule is a bioisostere of the purine ring of ATP. This structural mimicry allows it to effectively compete for the ATP-binding site of numerous protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[4] The 2-amino group serves as a critical vector for introducing diverse side chains, enabling fine-tuning of potency and selectivity.[4][5]

-

The 6-Chloro Substituent: The strategic placement of a halogen at the 6-position is a well-established tactic to enhance biological activity.[6] The chloro group can increase binding affinity through favorable interactions, such as halogen bonding, within the target's active site.[4] Furthermore, it often improves the overall pharmacokinetic profile of the molecule, enhancing its drug-like properties.[1][4] Studies have shown that the position of this halogen is critical; moving it to the 7-position, for instance, can alter both potency and selectivity against different kinases.[7]

Our objective is to leverage these intrinsic advantages to systematically build and test novel derivatives, seeking compounds with superior potency, selectivity, and therapeutic potential.

Synthetic Strategy: Building the Molecular Architecture

An efficient and versatile synthetic route is paramount to exploring the chemical space around a core scaffold. The following pathway provides a robust and scalable method for generating a library of this compound derivatives, starting from the commercially available 2-amino-5-chlorobenzoic acid.[7]

Logical Synthesis Workflow

The overall strategy involves building the heterocyclic core, activating it for diversification, and then coupling it with various side chains to generate the final library of compounds.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of a key intermediate and its subsequent conversion into a final target compound, based on established methodologies.[3][7]

Step 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione (Intermediate 1)

-

Rationale: This step forms the core quinazoline ring system via a cyclization reaction. Using urea as the nitrogen source is a common, cost-effective method.

-

Procedure:

-

Combine 2-amino-5-chlorobenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

-

Heat the mixture to 200 °C for 4 hours. The mixture will melt and then solidify.

-

Cool the reaction to room temperature.

-

Add 1 M NaOH solution and stir to break up the solid.

-

Filter the mixture, wash the solid with water, and then acidify the filtrate with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield Intermediate 1 .

-

Step 2: Synthesis of 2,4,6-Trichloroquinazoline (Intermediate 2)

-

Rationale: Chlorination at the 2- and 4-positions creates highly reactive sites for subsequent nucleophilic aromatic substitution, allowing for the introduction of desired side chains. Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for this transformation.[7]

-

Procedure:

-

Suspend Intermediate 1 (1.0 eq) in phosphorus oxychloride (10.0 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (0.5 eq) dropwise.

-

Reflux the mixture for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 2 .

-

Step 3: Synthesis of Final Derivative (Example: Amide-linked Piperidine)

-

Rationale: This final step introduces the desired side chain via a selective nucleophilic substitution. The 4-position is generally more reactive than the 2-position, allowing for sequential and controlled additions.

-

Procedure:

-

Dissolve Intermediate 2 (1.0 eq) and a suitable amine, such as 4-(N-Boc-amino)-piperidine (1.1 eq), in isopropanol.

-

Add DIPEA (2.0 eq) and heat the reaction to 80 °C for 6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting intermediate can be carried forward. Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM).

-

Couple the resulting free amine with a desired carboxylic acid using a standard peptide coupling reagent (e.g., HATU) to yield the final amide derivative.

-

Purify by column chromatography or recrystallization.

-

Biological Evaluation: From Target Binding to Cellular Effects

Once synthesized, the novel derivatives must be evaluated for biological activity. Given the scaffold's known propensity for kinase inhibition, a logical starting point is to screen against a panel of relevant protein kinases.[4][8][9]

Target Rationale: Protein Kinases in Cancer

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][9] For example, the PI3K/Akt/mTOR pathway is frequently overactive in tumors, and quinazoline derivatives have shown promise as inhibitors of kinases within this cascade.[4][9]

Caption: Inhibition of a representative kinase signaling pathway.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[10] Luminescence-based assays that quantify ADP production are sensitive, robust, and amenable to high-throughput screening.[8]

Objective: To quantify the potency of synthesized derivatives as kinase inhibitors. Principle: The amount of ADP produced in the kinase reaction is directly proportional to the kinase activity. A reagent is added that converts ADP to ATP, which then drives a luciferase-catalyzed reaction to produce light. An effective inhibitor will reduce kinase activity, leading to a lower luminescent signal.[8]

Workflow:

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology: [8]

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase enzyme in assay buffer to each well and incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability MTT Assay

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effect of the synthesized derivatives on human cancer cell lines. Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]

Step-by-Step Methodology: [12]

-

Cell Seeding: Seed human cancer cells (e.g., MGC-803 gastric cancer cells) into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[4]

-

Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the synthesized compounds (typically in a serum-free or low-serum medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization. Record the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Interpretation: Building the Structure-Activity Relationship (SAR)

The synthesis and testing of a series of analogs allow for the development of a Structure-Activity Relationship (SAR), which provides critical insights into how specific structural modifications influence biological activity.[13][14]

Quantitative Data Summary

The data generated from the biological assays should be summarized in a clear, tabular format to facilitate comparison and analysis.

| Compound ID | R Group at C4-Position | Kinase X IC₅₀ (µM) [a] | MGC-803 Cell IC₅₀ (µM) [b] |

| Ref-Cpd | -H | > 50 | > 50 |

| 6CQ-01 | 4-Piperidinyl | 5.2 | 10.8 |

| 6CQ-02 | 4-(N-Methyl-piperidinyl) | 1.1 | 2.5 |

| 6CQ-03 | 4-Morpholinyl | 8.9 | 15.3 |

| 6CQ-04 | 3-Aminopyrrolidinyl | 0.8 | 1.9 |

[a] In vitro kinase inhibition assay. [b] MTT cell viability assay, 72h incubation.

SAR Insights and Causality

-

Core Scaffold is Essential: The unsubstituted reference compound (Ref-Cpd) is inactive, confirming the necessity of substitutions at the 4-position for activity.

-

Piperidine vs. Morpholine: The higher potency of the piperidine-containing compound 6CQ-01 compared to its morpholine analog 6CQ-03 suggests that the basic nitrogen of the piperidine may be forming a key hydrogen bond or salt bridge interaction with a residue like an aspartate in the kinase active site.[7] The oxygen atom in the morpholine ring may be electronically or sterically less favorable.

-

Impact of N-Alkylation: The 5-fold increase in potency for 6CQ-02 over 6CQ-01 indicates that the N-methyl group may be occupying a small hydrophobic pocket within the binding site, leading to enhanced affinity.

-

Ring Size and Conformation: The high potency of the pyrrolidinyl derivative 6CQ-04 suggests that the five-membered ring may provide a more optimal conformation for binding than the six-membered piperidine ring, allowing for better alignment of key interacting groups.[7]

These insights are crucial for guiding the next round of synthesis in a lead optimization campaign. The data suggests that further exploration of substitutions on the 3-aminopyrrolidinyl moiety could lead to even more potent compounds.

Conclusion and Future Outlook

This guide has outlined a systematic and scientifically grounded approach to the discovery of novel this compound derivatives. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can efficiently navigate the complex process of identifying promising new therapeutic candidates. The workflow detailed herein—from the initial synthesis based on the scaffold's known advantages to the iterative process of SAR analysis—provides a validated template for success.

The most promising compounds identified through this initial discovery phase, such as 6CQ-04 , would become the focus of a lead optimization program. Subsequent efforts would involve comprehensive profiling of their selectivity across a broad kinase panel, assessment of their pharmacokinetic properties (ADME), and ultimately, evaluation of their in vivo efficacy in relevant animal models of disease.

References

- BenchChem. (2025).

- BenchChem. (2025). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Al-Ostath, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

- Structure activity relationship (SAR)

- MTT Assay Protocol for Cell Viability and Prolifer

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

- Rajan, R., et al. (n.d.).

- MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- CLYTE Technologies. (2025).

- ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

- MDPI. (n.d.).

- Abcam. (n.d.). MTT assay protocol.

- ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines.

- PubMed. (2014).

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.

- Hei, Y., et al. (n.d.).

- ResearchGate. (2025).

- PubMed Central. (2013).

- MDPI. (n.d.).

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Preliminary Biological Screening of 6-Chloroquinazolin-2-amine Analogues

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity. The properties of quinazoline derivatives are significantly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[3] Specifically, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The chloro-substituent at the 6-position can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles, while the 2-amino group provides a crucial vector for chemical modification and diversification.[4]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential preliminary biological screening cascades for novel analogues derived from the this compound scaffold. We will move beyond simple protocol recitation to explore the underlying rationale for specific experimental choices, ensuring a robust and logically sound screening strategy.

Part 1: Foundational Synthesis Strategy

While the primary focus is on biological screening, a foundational understanding of the synthesis is crucial for context. The general route to 6-chloro-2,4-disubstituted quinazolines typically begins with 2-amino-5-chlorobenzoic acid. A common synthetic pathway involves cyclization with urea to form the quinazoline-dione intermediate, followed by chlorination to yield a reactive dichloro-intermediate. This intermediate then allows for sequential nucleophilic substitution, enabling the introduction of the 2-amino group and other functionalities.[5]

Part 2: Anticancer Activity Screening Cascade

Quinazoline derivatives are renowned for their anticancer properties, with many acting as protein kinase inhibitors.[6] Marketed drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), feature the quinazoline core, underscoring its importance in oncology.[6][7] A logical screening cascade is essential to identify promising candidates efficiently.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial step is to assess the general cytotoxicity of the synthesized analogues against a panel of human cancer cell lines. The choice of cell lines should be strategic, representing different cancer types where the target might be relevant.

Rationale for Cell Line Selection:

-

A549 (Lung Carcinoma): Often used for screening EGFR inhibitors and to study PAK4-dependent pathways.[5][7]

-

MCF-7 (Breast Adenocarcinoma): A workhorse for breast cancer research, expressing estrogen receptors.[8][9]

-

HCT-116 (Colon Carcinoma): A standard model for colorectal cancer studies.[8]

-

PC3 (Prostate Carcinoma): A common model for androgen-independent prostate cancer.[10]

-

MGC-803 (Gastric Cancer): Used to evaluate apoptosis-inducing potential of quinazoline derivatives.[10]

Workflow for Primary Anticancer Screening:

Detailed Protocol: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Secondary Screening: Mechanism of Action Elucidation

"Hits" from the primary screen (compounds with potent IC₅₀ values) should be advanced to secondary assays to understand how they are killing the cancer cells.

-

Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] This can be quantitatively assessed using flow cytometry with Annexin V/Propidium Iodide (PI) staining. Experimental results have shown that active 6-chloro-quinazolin derivatives can induce apoptosis in MGC-803 and Bcap-37 cells.[10]

-

Cell Cycle Analysis: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[11] This is analyzed by staining cells with a DNA-intercalating dye like PI and using flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

-

Kinase Inhibition Assays: Given that quinazolines are potent kinase inhibitors, direct enzymatic assays are critical.[5] For example, if EGFR is the hypothesized target, an in vitro EGFR kinase assay can determine the compound's direct inhibitory activity (IC₅₀) on the enzyme.[7] Similarly, if the PI3K/Akt pathway is suspected, specific assays for PI3Kα or other isoforms can be performed.[8]

Illustrative Data Summary for Anticancer Screening:

| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | Apoptosis (%) in A549 @ 10 µM |

| Analogue-01 | -H | -Phenyl | 15.2 | 21.8 | 5.6 |

| Analogue-02 | -H | -4-Fluorophenyl | 8.7 | 12.4 | 25.1 |

| Analogue-03 (Hit) | -CH₃ | -4-Fluorophenyl | 1.9 | 4.5 | 68.3 |

| Gefitinib (Control) | - | - | 2.1 | 5.0 | 72.5 |

Part 3: Antimicrobial Activity Screening

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents.[12][13] Preliminary screening is typically performed to determine the spectrum of activity against a panel of pathogenic bacteria and fungi.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The primary goal is to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale for Strain Selection:

-

Gram-Positive Bacteria: Staphylococcus aureus[14], Bacillus subtilis[12]

-

Gram-Negative Bacteria: Escherichia coli[12], Pseudomonas aeruginosa[13]

Detailed Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Grow microbial strains in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Illustrative Data Summary for Antimicrobial Screening:

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Analogue-04 | >128 | >128 | 64 |

| Analogue-05 (Hit) | 8 | 32 | 16 |

| Analogue-06 | 16 | 128 | 32 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 4 |

Secondary Screening: Advanced Mechanistic Studies

For compounds showing potent antibacterial activity, especially against resistant strains like MRSA, further investigation is warranted. One key mechanism of resistance is the overexpression of efflux pumps, such as NorA in S. aureus.[15] A secondary screen could involve assessing whether the quinazoline analogue acts as an efflux pump inhibitor (EPI), thereby restoring the efficacy of standard antibiotics like ciprofloxacin.[15]

Part 4: Anti-inflammatory Activity Screening

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[16]

In Vitro Screening: Protein Denaturation Inhibition

Rationale: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation is a standard and rapid in vitro screening method.[16][17]

Detailed Protocol: Albumin Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compound.

-

Control: Use distilled water or DMSO in place of the compound as a control.[16]

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm. Diclofenac sodium can be used as a reference drug.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

In Vivo Screening: Carrageenan-Induced Paw Edema

For promising in vitro hits, a preliminary in vivo assessment is the next logical step. The carrageenan-induced paw edema model in rodents is a classic acute inflammation model.[18]

-

Animal Dosing: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to rodents (e.g., Wistar rats) at a specific dose (e.g., 50 mg/kg).[19]

-

Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Part 5: Concluding Remarks and Future Directions

The preliminary biological screening of this compound analogues is a multi-faceted process that requires a logical, tiered approach. By starting with broad cytotoxicity or activity screens and progressing to more specific mechanistic assays, researchers can efficiently identify and prioritize lead compounds. The data generated from these in vitro and preliminary in vivo studies form the critical foundation for more advanced preclinical development, including pharmacokinetic profiling, toxicology studies, and efficacy testing in more complex disease models. The versatility of the quinazoline scaffold ensures that this class of compounds will remain a fertile ground for the discovery of novel therapeutics for years to come.

References

- Hei, Y., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.

-

Zhang, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules.[3][11][20][21][22]

-

Haggag, H.S., et al. (2024). Design and Synthesis of Quinazolin-4-One Derivatives as Potential Anticancer Agents and Investigation of Their Interaction with RecQ Helicases. Bioorganic Chemistry.[20]

- Al-Suwaidan, I.A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.

- Zhang, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Zhang, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules.

- Wang, Y., et al. (2017).

- BenchChem. (2025). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. BenchChem.

- Wang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

- Gomes, A.C., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.

- Nguyen, T.H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology.

- Xu, Y., et al. (2020).

- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.

- Asati, V., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH.

- Zhang, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Endicott, M.M., et al. (1946). Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254). Journal of the American Chemical Society.

- Request PDF. (2025). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.

- ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27).

- ResearchGate. Antimicrobial activity of the quinazoline derivatives and their complexes.

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Rani, P., et al. (2024). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives.

- Singh, A., et al. (2008).

- Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires.

- Pal, C., et al. (2012).

- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal Of Chemistry.

- Li, D., et al. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH.

- ResearchGate. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.

- Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Inorganic and Nano-Metal Chemistry.

- de Oliveira, R.B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

- Varun, B.V.S., et al. (2017).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 10. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. article.scirea.org [article.scirea.org]

- 19. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 21. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]

- 22. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

structural characterization of 2-amino-6-chloroquinazoline

An In-Depth Technical Guide to the Structural Characterization of 2-amino-6-chloroquinazoline

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and materials science, the quinazoline scaffold is a cornerstone, recognized for its broad spectrum of biological activities.[1] The compound 2-amino-6-chloroquinazoline (C₈H₆ClN₃) serves as a critical building block for more complex molecules, including potent kinase inhibitors.[2][] Its precise molecular structure dictates its reactivity, physicochemical properties, and ultimately, its utility in synthetic applications. Therefore, the rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a fundamental prerequisite for its application in research and development.

This guide eschews a simplistic, linear checklist of techniques. Instead, it presents an integrated analytical strategy, grounded in first principles, to provide a holistic and definitive structural portrait of 2-amino-6-chloroquinazoline. We will explore the causality behind our choice of methods, detailing not just what to do, but why a particular technique is deployed and how its data synergizes with other methods to build an unshakeable structural proof.

An Integrated Strategy for Structural Elucidation

The comprehensive characterization of a novel or synthesized compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. For 2-amino-6-chloroquinazoline, our strategy relies on the convergence of data from mass spectrometry, nuclear magnetic resonance, vibrational spectroscopy, and X-ray crystallography. This integrated approach ensures that every aspect of the molecule's identity—from its elemental composition to its three-dimensional arrangement in space—is confirmed.

Caption: Logic diagram illustrating the origin of the M and M+2 peaks in mass spectrometry.

Predicted Data for 2-amino-6-chloroquinazoline

The molecular formula is C₈H₆ClN₃, with a calculated molecular weight of approximately 179.61 g/mol . []

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Ion (M) | m/z ≈ 179.03 | Corresponds to the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |

| Isotopic Peak (M+2) | m/z ≈ 181.03 | Corresponds to the molecule containing the ³⁷Cl isotope. |

| Intensity Ratio (M:M+2) | ~ 3:1 | Reflects the natural abundance ratio of ³⁵Cl to ³⁷Cl. [4]|

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Run the analysis in positive ion mode (ESI+) to promote the formation of the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

-

Analysis: Determine the exact mass of the monoisotopic peak ([M+H]⁺). Use the instrument's software to calculate the most likely elemental formula. Verify the presence and ratio of the M+2 isotopic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, revealing the precise arrangement of the carbon and hydrogen skeleton. For 2-amino-6-chloroquinazoline, ¹H NMR will identify all unique proton environments and their neighboring relationships (via spin-spin coupling), while ¹³C NMR will identify all unique carbon environments.

Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and coupling constants provides a highly constrained dataset. This data is cross-validated using two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which directly correlates protons with the carbons they are attached to, leaving no ambiguity in assignments.

Predicted ¹H and ¹³C NMR Data

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent. Its polarity effectively dissolves the compound, and its high boiling point is suitable for variable temperature experiments. Crucially, it allows for the observation of exchangeable protons, such as those on the amino group, which appear as a broad singlet.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~8.4-8.6 | Singlet (s) | 1H | Deshielded proton on the pyrimidine ring. |

| H-5 | ~7.8-8.0 | Doublet (d) | 1H | Aromatic proton ortho to the chlorine atom, coupled to H-7. |

| H-7 | ~7.5-7.7 | Doublet of doublets (dd) | 1H | Aromatic proton coupled to both H-5 and H-8. |

| H-8 | ~7.3-7.5 | Doublet (d) | 1H | Aromatic proton coupled to H-7. |

| -NH₂ | ~6.5-7.5 | Broad Singlet (br s) | 2H | Labile protons of the primary amine, exchangeable with D₂O. |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-2 | ~160-162 | Carbon bearing the amino group, highly deshielded. |

| C-4 | ~155-157 | Iminocarbonyl-like carbon in the pyrimidine ring. |

| C-8a | ~148-150 | Quaternary carbon at the ring junction. |

| C-6 | ~130-135 | Carbon bearing the chlorine atom. |

| C-7 | ~126-128 | Aromatic CH. |

| C-5 | ~124-126 | Aromatic CH. |

| C-4a | ~120-122 | Quaternary carbon at the ring junction. |

| C-8 | ~115-118 | Aromatic CH. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (HSQC/HMBC): If assignments are ambiguous, acquire an HSQC spectrum to confirm one-bond C-H correlations and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) C-H correlations, which are invaluable for piecing together the molecular fragments.

-

D₂O Exchange: To confirm the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the amino group should diminish or disappear.

Vibrational Spectroscopy (FT-IR & FT-Raman): Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. [5]They are exceptionally useful for rapidly confirming the presence of key functional groups. For 2-amino-6-chloroquinazoline, we expect to see characteristic vibrations for the N-H bonds of the amine, the C=N and C=C bonds of the quinazoline ring system, and the C-Cl bond. [6] Trustworthiness: While some vibrational regions can be complex (the "fingerprint region"), certain functional group frequencies are highly diagnostic. The N-H stretching region, for example, is typically clean and provides clear evidence of the amino group. The complementary nature of the two techniques (FT-IR is sensitive to polar bonds, while Raman is sensitive to non-polar bonds) provides a more complete vibrational picture. [5] Table 4: Predicted Vibrational Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3200-3500 | FT-IR |

| C-H (aromatic) | Stretch | 3000-3100 | FT-IR, Raman |

| C=N / C=C (ring) | Stretch | 1500-1650 | FT-IR, Raman |

| N-H (amine) | Scissoring/Bending | 1580-1650 | FT-IR |

| C-Cl | Stretch | 600-800 | FT-IR, Raman |

Experimental Protocol: FT-IR and FT-Raman

-

FT-IR (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

FT-Raman: Place the sample in a glass vial or NMR tube. Acquire the spectrum using a 1064 nm laser to minimize fluorescence. Collect data over a similar spectral range.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: When an unambiguous, publication-quality structural proof is required, single-crystal X-ray crystallography is the gold standard. [7]This technique provides a precise three-dimensional map of electron density in a crystalline solid, from which the exact positions of atoms can be determined. [8]This not only confirms the atomic connectivity but also reveals bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing). [9] Trustworthiness: A high-quality crystal structure, refined to a low R-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data), is considered definitive proof of a molecule's structure. It validates all data obtained from the spectroscopic methods described above.

Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks. Other techniques include vapor diffusion and cooling crystallization.

-

Crystal Mounting: Using a microscope, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector. [7]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to achieve the best possible fit with the experimental data.

The final output includes precise atomic coordinates, bond lengths, bond angles, and visualization of the molecule's 3D structure and its packing in the crystal lattice.

Conclusion: A Symphony of Evidence

The is not achieved by a single technique but by the symphony of converging evidence from multiple, orthogonal analytical methods. Mass spectrometry confirms the elemental formula and the presence of chlorine. NMR spectroscopy maps the intricate C-H framework and confirms atomic connectivity. Vibrational spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the ultimate, high-resolution 3D picture of the molecule. Together, these techniques provide an unassailable, multi-layered proof of structure, ensuring the integrity and reliability of this important chemical building block for all subsequent scientific endeavors.

References

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Al-Ostath, A. I., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Navarrete-Vazquez, G., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Fallah, F., et al. (2021). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]

-

ResearchGate. (n.d.). X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs. [Link]

-

Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

-

Arjunan, V., & Mohan, S. (2009). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

Wisedchaisri, G., & Kennan, A. J. (2003). X-ray crystallography. British Journal of Clinical Pharmacology. [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

Nguyen, T. L., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. [Link]

-

Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Journal of Combinatorial Chemistry. [Link]

-

Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

-

Alagarsamy, V. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. [Link]

-

Turgunov, K. K., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. IUCrData. [Link]

-

Sevcik, J., et al. (2011). X-ray crystallography. Methods in Molecular Biology. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloroquinazoline. PubChem Compound Database. [Link]

-

Aathithan, S., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure. [Link]

-

Surface Science Western. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy. [Link]

-